N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,3-dimethoxybenzamide
Description
The compound N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2,3-dimethoxybenzamide is a heterocyclic molecule featuring a fused thieno[3,4-c]pyrazol core, substituted with a tert-butyl group at position 2 and a 2,3-dimethoxybenzamide moiety at position 2.
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-18(2,3)21-16(12-9-27(23,24)10-13(12)20-21)19-17(22)11-7-6-8-14(25-4)15(11)26-5/h6-8H,9-10H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHINSLYWTZMMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the formation of the thieno[3,4-c]pyrazole core, followed by functionalization at various positions to introduce the tert-butyl, dioxo, and dimethoxybenzamide groups. Key reagents and catalysts such as palladium complexes, bases like potassium carbonate, and solvents like dimethylformamide are often employed .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,3-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thieno[3,4-c]pyrazol Derivatives
The thieno[3,4-c]pyrazol scaffold is critical for bioactivity, as evidenced by its use in autotaxin inhibitors (e.g., patent EP 2022/003377) . Key analogs include:
Key Observations :
- Electron Effects : The target’s 2,3-dimethoxybenzamide provides electron-donating groups, contrasting with the nitro (electron-withdrawing) and sulfonyl (electron-withdrawing/acidic) substituents in analogs .
- Molecular Weight : The sulfonyl analog’s higher molecular weight (447.5 vs. 392.43) may impact bioavailability or membrane permeability .
Simple Pyrazole Derivatives
Compounds like N-tert-butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide () lack the thieno ring system, simplifying the core but reducing conformational rigidity. For example:
Key Differences :
Spectroscopic and Analytical Data
While spectroscopic data (IR, NMR) for the target compound are unavailable, analogs provide benchmarks:
Biological Activity
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,3-dimethoxybenzamide (CAS Number: 449784-51-4) is a synthetic compound with a complex structure that has attracted attention in various fields of biological research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H23N3O5S
- Molecular Weight : 393.4573 g/mol
- Structure : The compound features a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a dimethoxybenzamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thieno[3,4-c]pyrazole ring system is known for its role in modulating various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, its structural analogs have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Binding : Preliminary studies suggest that the compound could bind to specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
Several studies have reported on the biological activities associated with this compound and its derivatives. Below is a summary of key findings:
Case Studies
-
Anti-inflammatory Effects :
A study demonstrated that the compound exhibited significant anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis. -
Anticancer Activity :
Research involving various cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways. The results showed a dose-dependent response, highlighting its potential as an anticancer agent. -
Antimicrobial Properties :
The compound has shown activity against certain Gram-positive and Gram-negative bacteria in preliminary assays. This suggests that it may serve as a lead compound for developing new antimicrobial agents.
Q & A
Basic: What synthetic methodologies are optimal for constructing the thieno[3,4-c]pyrazol core in this compound?
The thieno[3,4-c]pyrazol scaffold can be synthesized via cyclocondensation of tert-butyl-substituted hydrazines with thiophene derivatives. Key steps include:
- Cyclization : React 2-tert-butyl-5-thioxo-4,5-dihydropyrazole with a thiophene-3,4-dione precursor in dimethyl sulfoxide (DMSO) under reflux, using N-ethylmorpholine as a base to facilitate ring closure .
- Oxidation : The sulfone group (5,5-dioxo) is introduced via oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .
Basic: How can researchers confirm the structural integrity of the compound post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- NMR : Analyze - and -NMR to verify tert-butyl (δ 1.4–1.5 ppm), dimethoxybenzamide (δ 3.8–4.0 ppm), and thienopyrazole ring protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact molecular mass (CHNOS) with <2 ppm error .
- Elemental Analysis : Ensure C, H, N, and S percentages align with calculated values (e.g., C: 55.2%, H: 5.6%) .
Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected splitting in 1H^1H1H-NMR)?
Unexpected splitting may arise from restricted rotation of the dimethoxybenzamide group or solvent effects. Mitigate this by:
- Variable Temperature NMR : Conduct experiments at 25°C, 40°C, and 60°C to observe coalescence of peaks, confirming dynamic rotational barriers .
- Solvent Screening : Compare spectra in DMSO-d vs. CDCl; DMSO’s polarity may stabilize specific conformers .
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Focus on modular substitutions:
- Pyrazole Core : Replace tert-butyl with cyclopropyl or trifluoromethyl to assess steric/electronic effects on target binding .
- Benzamide Group : Introduce halogen substituents (e.g., Cl, F) at the 4-position of the benzamide to enhance lipophilicity and metabolic stability .
- Sulfone Modification : Replace the 5,5-dioxo group with a sulfonamide to evaluate impact on solubility and pharmacokinetics .
Advanced: What experimental designs address low solubility in aqueous buffers?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays .
- Salt Formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH in ethanol .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (70–100 nm) using solvent evaporation .
Advanced: How to resolve discrepancies between in vitro and in vivo anticonvulsant activity?
Potential factors include metabolic instability or poor blood-brain barrier (BBB) penetration. Address via:
- Metabolic Profiling : Incubate with liver microsomes to identify major metabolites (e.g., CYP3A4-mediated oxidation) .
- BBB Permeability Assays : Use parallel artificial membrane permeability assay (PAMPA-BBB) to predict CNS uptake .
- Pro-drug Design : Mask the sulfone group as a tert-butyl ester to enhance lipophilicity .
Advanced: What computational methods predict binding modes to neurological targets?
- Docking Studies : Use AutoDock Vina to model interactions with GABA receptors or voltage-gated sodium channels .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability of key hydrogen bonds (e.g., benzamide carbonyl with Arg residues) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs with modified pyrazole substituents .
Advanced: How to address batch-to-batch variability in purity during scale-up?
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction intermediates in real-time .
- Crystallization Optimization : Use anti-solvent (e.g., heptane) addition in a controlled cooling gradient (−5°C/hr) to improve crystal uniformity .
- Quality Control : Enforce strict specifications for residual solvents (e.g., DMSO <500 ppm) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
